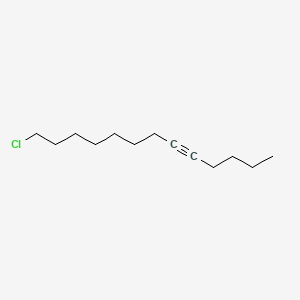
5-Tridecyne, 13-chloro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Tridecyne, 13-chloro-: is an organic compound with the molecular formula C13H23Cl . It is a chlorinated alkyne, characterized by the presence of a triple bond between carbon atoms and a chlorine atom attached to the terminal carbon. This compound is used in various chemical reactions and industrial applications due to its unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Tridecyne, 13-chloro- typically involves the chlorination of tridecyne. One common method is the use of triphosgene as a chlorination reagent. The reaction is carried out in a solvent such as 1,2-dichloroethane at elevated temperatures (around 80°C) with the presence of a catalyst like N,N-dimethylacetamide .
Industrial Production Methods: Industrial production of 5-Tridecyne, 13-chloro- follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve efficient production .
Analyse Chemischer Reaktionen
Types of Reactions: 5-Tridecyne, 13-chloro- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using appropriate reagents.
Addition Reactions: The triple bond can participate in addition reactions with halogens, hydrogen, and other electrophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used for substitution reactions.
Addition: Halogens (e.g., bromine) or hydrogen gas in the presence of a catalyst can be used for addition reactions.
Oxidation/Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are commonly used.
Major Products:
Substitution: Formation of alkyl or aryl derivatives.
Addition: Formation of dihaloalkanes or alkanes.
Oxidation/Reduction: Formation of alcohols, ketones, or alkanes.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Tridecyne, 13-chloro- is used as a building block in organic synthesis. It is employed in the synthesis of complex molecules and as an intermediate in the production of pharmaceuticals and agrochemicals .
Biology and Medicine: The compound is studied for its potential biological activities. It is used in the development of new drugs and as a probe in biochemical research to study enzyme interactions and metabolic pathways .
Industry: In the industrial sector, 5-Tridecyne, 13-chloro- is used in the production of specialty chemicals, polymers, and materials with specific properties. Its reactivity makes it valuable in the formulation of coatings, adhesives, and sealants .
Wirkmechanismus
The mechanism of action of 5-Tridecyne, 13-chloro- involves its interaction with molecular targets through its reactive triple bond and chlorine atom. The compound can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. This reactivity is exploited in various chemical transformations and biological assays to study enzyme mechanisms and cellular processes .
Vergleich Mit ähnlichen Verbindungen
5-Tridecyne: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
13-Chlorotridecane: Saturated compound with no triple bond, leading to different reactivity and applications.
5-Tridecene: Contains a double bond instead of a triple bond, affecting its chemical behavior.
Uniqueness: 5-Tridecyne, 13-chloro- is unique due to the presence of both a triple bond and a chlorine atom. This combination imparts distinct reactivity, making it a versatile compound in synthetic chemistry and industrial applications .
Eigenschaften
CAS-Nummer |
71317-63-0 |
|---|---|
Molekularformel |
C13H23Cl |
Molekulargewicht |
214.77 g/mol |
IUPAC-Name |
13-chlorotridec-5-yne |
InChI |
InChI=1S/C13H23Cl/c1-2-3-4-5-6-7-8-9-10-11-12-13-14/h2-4,7-13H2,1H3 |
InChI-Schlüssel |
YJBTVMLIYQJVFQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC#CCCCCCCCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


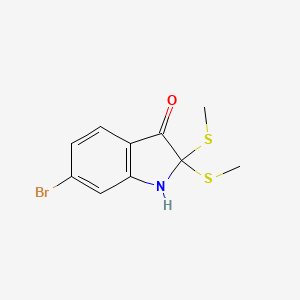
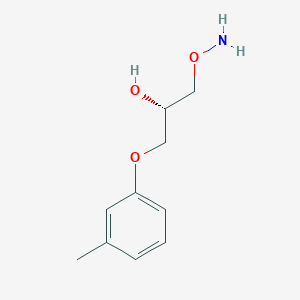
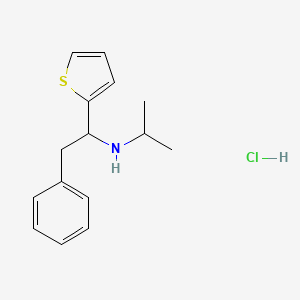
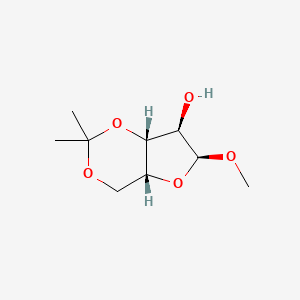
![Isopropyl 2-(benzo[D]thiazol-2-YL)acetate](/img/structure/B13800770.png)
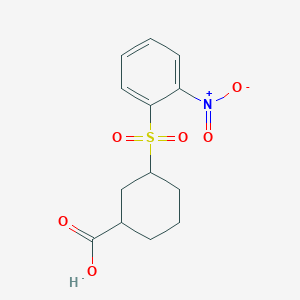
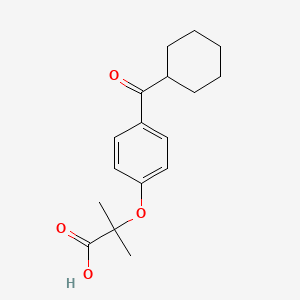
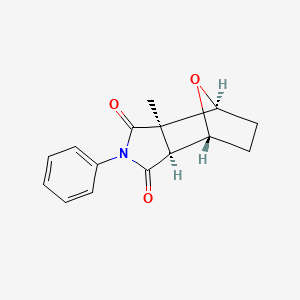
![(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoic acid;1-ethylpyrrole-2,5-dione](/img/structure/B13800789.png)
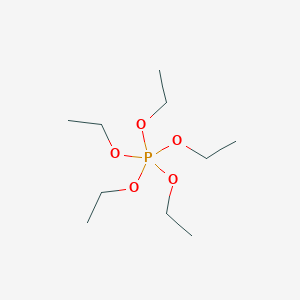
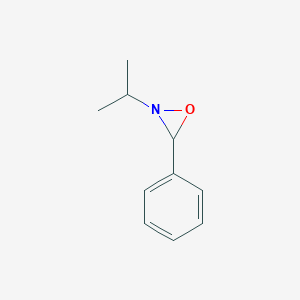
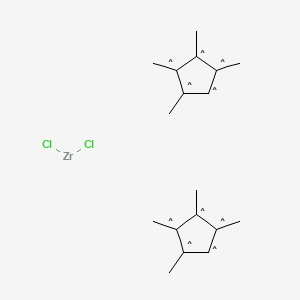
![[4-(Hydrazinylmethyl)phenyl]methanol](/img/structure/B13800827.png)
![4-Amino-7H-benzimidazo[2,1-a]benz[de]isoquinolin-7-one](/img/structure/B13800835.png)
